Tert-butyl 2-ethylpiperazine-1-carboxylate

Description

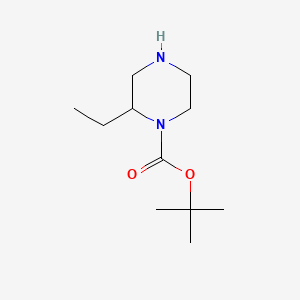

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCGRXDGXGUOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592432 | |

| Record name | tert-Butyl 2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393781-71-0 | |

| Record name | 1-Piperazinecarboxylic acid, 2-ethyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393781-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-ethylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 2-ethylpiperazine-1-carboxylate: A Core Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 2-ethylpiperazine-1-carboxylate, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, reactivity, synthesis, and crucial role in medicinal chemistry, moving beyond a simple datasheet to offer field-proven insights and the causal reasoning behind its application.

Introduction: The Strategic Importance of the 2-Substituted Piperazine Scaffold

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[1] Its two nitrogen atoms offer versatile points for substitution, enabling the fine-tuning of pharmacological and pharmacokinetic properties such as solubility, bioavailability, and target affinity.[1][2] The introduction of a substituent at the 2-position, as in tert-butyl 2-ethylpiperazine-1-carboxylate, creates a chiral center and introduces a specific three-dimensional vector. This is of paramount importance in modern drug design, where precise interactions with biological targets are essential for potency and selectivity.

The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a strategic choice. It deactivates this nitrogen, allowing for selective reactions at the second nitrogen.[3] The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, providing an orthogonal handle for sequential chemical modifications.[4] This inherent reactivity makes tert-butyl 2-ethylpiperazine-1-carboxylate a valuable and versatile intermediate in the synthesis of complex drug candidates.[5]

Physicochemical and Basic Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and process development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [6] |

| Molecular Weight | 214.30 g/mol | [6] |

| CAS Number | 393781-71-0 | [6] |

| Appearance | Colorless to light yellow liquid | Inferred from related compounds |

| Predicted pKa | 8.49 ± 0.40 | Publicly available prediction tools |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethanol, methanol, and ethyl acetate. | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |

Synthesis and Purification

The synthesis of tert-butyl 2-ethylpiperazine-1-carboxylate is typically achieved through the N-Boc protection of 2-ethylpiperazine. This method ensures the selective protection of one of the nitrogen atoms, leaving the other available for further functionalization.

General Synthetic Pathway

The overall synthetic strategy involves two key steps: the formation of the piperazine ring (if starting from acyclic precursors) and the subsequent selective protection of one of the nitrogen atoms. A common and direct route starts from commercially available 2-ethylpiperazine.

Caption: General synthesis of tert-Butyl 2-ethylpiperazine-1-carboxylate.

Detailed Experimental Protocol

This protocol is based on established methods for the N-Boc protection of piperazines.[3][7]

Materials:

-

2-Ethylpiperazine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equiv)

-

Triethylamine (Et₃N) (1.1 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-ethylpiperazine and dissolve it in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine to the solution.

-

Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by adding water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 2-ethylpiperazine-1-carboxylate as a colorless to light yellow liquid.

Reactivity and Chemical Behavior

The reactivity of tert-butyl 2-ethylpiperazine-1-carboxylate is dictated by the interplay between the Boc-protected nitrogen, the free secondary amine, and the ethyl substituent.

Reactions at the Unprotected Nitrogen

The secondary amine is nucleophilic and can undergo a variety of reactions, including:

-

N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce a second substituent on the piperazine ring.[3]

-

N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann condensation with aryl halides or triflates.

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.

Deprotection of the Boc Group

The Boc group can be efficiently removed under acidic conditions to liberate the second amine.[3] This is a critical step in multi-step syntheses where further functionalization at this position is required. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane or methanol.

Caption: Deprotection of the Boc group from tert-butyl 2-ethylpiperazine-1-carboxylate.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on closely related structures.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the ethyl group (a triplet and a quartet), and the piperazine ring protons (a series of multiplets in the range of 2.5-4.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the carbons of the ethyl group and the piperazine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band around 1690-1700 cm⁻¹ corresponding to the C=O stretching of the carbamate. C-H stretching vibrations for the alkyl groups will be observed in the 2800-3000 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The exact mass can be determined by high-resolution mass spectrometry (HRMS).

Applications in Medicinal Chemistry and Drug Development

The 2-ethylpiperazine moiety is a valuable building block in the design of new therapeutic agents. Its incorporation into a molecule can significantly impact its pharmacological profile.

-

Scaffold for Bioactive Molecules: The piperazine ring serves as a rigid scaffold to which various functional groups can be attached to interact with biological targets. The ethyl group provides a lipophilic handle and a specific stereochemical orientation.

-

Modulation of Physicochemical Properties: The basic nitrogen of the piperazine ring can be protonated at physiological pH, which can enhance aqueous solubility and improve oral bioavailability.[8]

-

Examples in Drug Discovery: Numerous approved drugs and clinical candidates contain substituted piperazine rings. These include antipsychotics, antidepressants, anticancer agents, and antivirals.[9][10] The 2-ethylpiperazine scaffold can be utilized in the synthesis of analogs of these drugs to explore structure-activity relationships (SAR).

Safety and Handling

As a chemical intermediate, tert-butyl 2-ethylpiperazine-1-carboxylate should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

Conclusion

Tert-butyl 2-ethylpiperazine-1-carboxylate is a strategically important building block in organic synthesis and medicinal chemistry. Its mono-protected nature allows for selective functionalization, and the presence of the 2-ethyl substituent provides a means to introduce chirality and explore three-dimensional chemical space. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for its effective utilization in the development of novel and improved therapeutic agents.

References

-

PubChem. tert-Butyl 2-ethylpiperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link]

-

Prisun Pharmatech. tert-butyl (S)-2-ethylpiperazine-1-carboxylate. Available from: [Link]

- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (Self-published).

- Google Patents. CN108033931A - A kind of synthetic method of N-Boc piperazines.

-

Sunway Pharm Ltd. tert-Butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate. Available from: [Link]

-

LookChem. Tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate. Available from: [Link]

-

Pharmaffiliates. tert-Butyl 4-(2-(7-(2-(4-(tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-2-(trifluoromethyl)-10H-phenothiazin-10-yl)ethyl)piperazine-1-carboxylate. Available from: [Link]

-

PubChem. Tert-butyl 2-amino-2-ethylpiperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

National Institutes of Health. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Available from: [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link]

-

Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]

- The Role of Piperazine Derivatives in Modern Drug Discovery. (Self-published).

-

White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available from: [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available from: [Link]

-

National Institutes of Health. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Available from: [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available from: [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

-

PubMed. The medicinal chemistry of piperazines: A review. Available from: [Link]

-

ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. tert-Butyl 2-ethylpiperazine-1-carboxylate | C11H22N2O2 | CID 18004789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(2-N-Boc-Aminoethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 8. connectjournals.com [connectjournals.com]

- 9. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Characteristics of Tert-butyl 2-ethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Tert-butyl 2-ethylpiperazine-1-carboxylate, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug development. Its strategic incorporation of a bulky tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens, coupled with an ethyl substituent at the 2-position, offers a unique combination of steric and electronic properties that are instrumental in the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, moving beyond a simple data sheet to offer insights into the causality behind its properties and the practical implications for its use in research and development. We will delve into its structural and spectroscopic profile, physical properties, solubility, basicity, and stability, providing a robust foundation for its effective application in the laboratory.

Molecular Structure and Core Identifiers

Tert-butyl 2-ethylpiperazine-1-carboxylate is a chiral molecule, existing as (R) and (S) enantiomers, or as a racemic mixture. The presence of the Boc protecting group renders the N1 nitrogen planar and less nucleophilic, thereby directing reactions to the secondary amine at the N4 position. The ethyl group at the C2 position introduces steric bulk, which can influence the conformational dynamics of the piperazine ring and its binding interactions in a larger molecular context.

| Identifier | Value |

| IUPAC Name | tert-butyl 2-ethylpiperazine-1-carboxylate[1] |

| Molecular Formula | C₁₁H₂₂N₂O₂[1] |

| Molecular Weight | 214.30 g/mol [1] |

| CAS Number | 393781-71-0[1] |

| Canonical SMILES | CCC1CNCCN1C(=O)OC(C)(C)C[1] |

| InChIKey | CTCGRXDGXGUOTE-UHFFFAOYSA-N[1] |

Spectroscopic Profile: Elucidating the Molecular Fingerprint

The spectroscopic data provides a definitive identification of Tert-butyl 2-ethylpiperazine-1-carboxylate and offers insights into its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of Tert-butyl 2-ethylpiperazine-1-carboxylate provide a detailed map of its proton and carbon environments. The data presented here is consistent with the assigned structure.

Table of NMR Spectral Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 3.87 – 3.78 | m | 1H, piperazine ring proton |

| 3.73 – 3.63 | m | 2H, piperazine ring protons | |

| 3.40 – 3.26 | m | 2H, piperazine ring protons | |

| 1.99 – 1.73 | m | 4H, piperazine and ethyl protons | |

| 1.67 – 1.48 | m | 3H, ethyl protons | |

| 1.46 | s | 9H, tert-butyl protons | |

| 1.45 – 1.32 | m | 1H, piperazine ring proton | |

| ¹³C NMR | 155.0 | C=O (carbamate) | |

| 79.3 | C(CH₃)₃ | ||

| 62.8 | Piperazine ring carbon | ||

| 56.9 | Piperazine ring carbon | ||

| 46.4 | Piperazine ring carbon | ||

| 31.0 | Piperazine ring carbon | ||

| 30.6 | Ethyl CH₂ | ||

| 29.3 | Piperazine ring carbon | ||

| 28.7 | C(CH₃)₃ | ||

| 23.6 | Ethyl CH₃ |

Spectral data obtained in CDCl₃ at 500 MHz for ¹H and 126 MHz for ¹³C.

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic vibrational modes of the functional groups present in the molecule. The prominent absorption bands confirm the presence of the N-Boc group and the alkyl framework.

Table of IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3428 | Broad | N-H stretch (secondary amine) |

| 2971, 2872 | Strong | C-H stretch (alkyl) |

| 1692 | Strong | C=O stretch (carbamate) |

| 1478, 1457 | Medium | C-H bend (alkyl) |

| 1366 | Medium | C-H bend (tert-butyl) |

| 1251, 1169 | Strong | C-N stretch, C-O stretch |

Data obtained from a film sample.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of Tert-butyl 2-ethylpiperazine-1-carboxylate are critical for its handling, reaction setup, and purification.

| Property | Value | Comments and Insights |

| Appearance | Yellow oil | The liquid state at room temperature is expected for a molecule of this size and polarity. The color may indicate the presence of minor impurities or be inherent to the compound. |

| Boiling Point | Estimated: ~287 °C (Predicted for a close isomer)[2] | An experimental boiling point is not readily available. The predicted value for the isomeric N-Boc-3-ethylpiperazine suggests a high boiling point, necessitating vacuum distillation for purification. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). Sparingly soluble in water.[3] | The lipophilic Boc and ethyl groups contribute to its solubility in organic media, while the piperazine nitrogen provides some limited polarity. This differential solubility is key for extraction and purification protocols. |

| pKa | Estimated pKa of the secondary amine (N4-H) is ~9-10. | An experimental pKa is not available. This estimation is based on the pKa of piperazine (~9.8) and the slight electron-donating effect of the alkyl substituent. The N1 nitrogen is non-basic due to the electron-withdrawing carbamate group. Understanding the basicity of the N4 nitrogen is crucial for reactions involving this site. |

| XLogP3-AA | 1.4[1] | This value indicates a moderate lipophilicity, consistent with its solubility profile and its potential as a fragment in drug design, balancing aqueous solubility and membrane permeability. |

Stability and Storage

The stability of Tert-butyl 2-ethylpiperazine-1-carboxylate is largely dictated by the N-Boc protecting group.

-

Acid Sensitivity: The Boc group is notoriously labile under acidic conditions. Exposure to strong acids (e.g., trifluoroacetic acid, hydrochloric acid) will lead to its cleavage, liberating the free piperazine. This property is, of course, the basis for its utility as a protecting group.

-

Base and Nucleophile Stability: The compound is generally stable to basic conditions and a wide range of nucleophiles, allowing for selective reactions at the N4 position.

-

Thermal Stability: While generally stable at ambient temperatures, prolonged heating at high temperatures, especially in the presence of protic solvents, may lead to decomposition.

-

Storage Recommendations: To ensure long-term integrity, the compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated (2-8 °C). Protection from light is also advisable to prevent potential photochemical degradation.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the synthesis and analysis of Tert-butyl 2-ethylpiperazine-1-carboxylate.

Synthesis and Purification

A common synthetic route involves the mono-N-Boc protection of 2-ethylpiperazine.

Diagram of Synthetic Workflow

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of Tert-butyl 2-ethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-ethylpiperazine-1-carboxylate is a key heterocyclic building block in contemporary medicinal chemistry. Its utility stems from the versatile piperazine core, modified with a bulky tert-butoxycarbonyl (Boc) protecting group and an ethyl substituent. These additions, while offering synthetic advantages, introduce significant conformational complexity that profoundly influences the molecule's three-dimensional shape, reactivity, and biological activity. This guide provides a comprehensive technical analysis of the molecular structure and conformational landscape of tert-butyl 2-ethylpiperazine-1-carboxylate, integrating theoretical principles with practical experimental and computational methodologies. We will explore the subtle interplay of steric and electronic effects that govern its preferred conformations and provide detailed protocols for its characterization, offering insights crucial for its effective application in drug design and development.

Introduction: The Significance of Substituted Piperazines in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved therapeutic agents. Its two nitrogen atoms provide handles for facile chemical modification and can act as hydrogen bond donors or acceptors, crucial for molecular recognition at biological targets. The introduction of a tert-butoxycarbonyl (Boc) group at one nitrogen serves to protect it during synthesis, allowing for selective functionalization of the second nitrogen.[1] Furthermore, substitution on the piperazine ring itself, as with the ethyl group in tert-butyl 2-ethylpiperazine-1-carboxylate, allows for the precise tuning of steric bulk and lipophilicity, properties critical for optimizing pharmacokinetic and pharmacodynamic profiles.

The conformational flexibility of the piperazine ring is a key determinant of its biological activity.[2] Understanding the preferred three-dimensional arrangement of substituents is therefore paramount for rational drug design. This guide will delve into the specific conformational preferences of tert-butyl 2-ethylpiperazine-1-carboxylate, a molecule where the steric demands of the N-Boc and C2-ethyl groups create a fascinating and instructive case study.

Molecular Structure and Physicochemical Properties

The fundamental attributes of tert-butyl 2-ethylpiperazine-1-carboxylate are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |

| Molecular Weight | 214.30 g/mol | [3] |

| IUPAC Name | tert-butyl 2-ethylpiperazine-1-carboxylate | [3] |

| CAS Number | 393781-71-0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Rotatable Bond Count | 3 | [3] |

The presence of both a bulky, lipophilic tert-butyl group and a flexible ethyl group significantly influences the molecule's overall properties, impacting its solubility, membrane permeability, and potential for intermolecular interactions.

The Conformational Landscape of the Piperazine Ring

The six-membered piperazine ring, like cyclohexane, is not planar and adopts puckered conformations to minimize angle and torsional strain. The most stable and predominant conformation is the chair form . However, other higher-energy conformations, such as the boat and twist-boat forms, are also possible and can be populated in solution.[4]

The interconversion between these conformations is a dynamic process, and the energy barriers between them can be influenced by the nature and position of substituents. For piperazine itself, the energy barrier for the chair-to-boat conversion is approximately 6.1 kcal/mol.[4]

The Influence of the N-Boc Group

The N-tert-butoxycarbonyl (Boc) group is a large, sterically demanding substituent. Its presence has two major conformational consequences:

-

Slowing of Ring Inversion: The bulky Boc group increases the energy barrier for the interconversion between the two chair conformations of the piperazine ring. This can, in some cases, allow for the observation of distinct axial and equatorial conformers by techniques such as NMR spectroscopy at low temperatures.

-

Restricted Amide Bond Rotation: The C-N bond of the carbamate has partial double-bond character, leading to restricted rotation. This gives rise to two distinct rotamers, often referred to as syn and anti, which can further complicate the conformational analysis.

The Role of the C2-Ethyl Substituent

The ethyl group at the C2 position introduces an additional layer of conformational complexity. In a chair conformation, this substituent can occupy either an axial or an equatorial position.

-

Equatorial Position: This is generally the more stable position for a bulky substituent as it minimizes steric clashes with other atoms on the ring, particularly the axial hydrogens at C3 and C5.

-

Axial Position: An axial ethyl group will experience 1,3-diaxial interactions, which are sterically unfavorable and increase the energy of the conformer.

The interplay between the N-Boc group and the C2-ethyl group is critical. The large size of the Boc group can influence the preference for the ethyl group to be in the equatorial position to minimize overall steric hindrance.

Experimental and Computational Approaches to Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough understanding of the conformational preferences of tert-butyl 2-ethylpiperazine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation in solution. Several NMR experiments can provide valuable insights:

-

¹H NMR: The chemical shifts and coupling constants of the piperazine ring protons are sensitive to their dihedral angles and, therefore, to the ring's conformation. In a chair conformation, distinct chemical shifts for axial and equatorial protons are often observed.

-

¹³C NMR: The chemical shifts of the carbon atoms in the piperazine ring can also provide conformational information.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR techniques detect through-space interactions between protons that are close to each other (typically < 5 Å).[5][6] This is invaluable for determining the relative orientation of substituents. For instance, a NOE between the ethyl group protons and specific protons on the piperazine ring can definitively establish its axial or equatorial orientation.

Caption: Workflow for 2D NOESY/ROESY conformational analysis.

Causality behind Experimental Choices:

-

Choice of Solvent: The choice of a deuterated solvent is to avoid large solvent signals that would obscure the analyte's signals. The specific solvent can sometimes influence the conformational equilibrium.

-

Mixing Time in NOESY/ROESY: The mixing time is a critical parameter.[5] For small molecules like the one , a longer mixing time is generally required for the NOE to build up sufficiently. ROESY is often preferred for molecules of intermediate size where the NOE may be close to zero.[5]

Computational Modeling

Computational methods provide a powerful complement to experimental data, allowing for the exploration of the potential energy surface and the prediction of the relative stabilities of different conformers.

-

Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule as a function of its geometry. It is computationally inexpensive and suitable for conformational searches of flexible molecules.

-

Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and energies of molecules.[4] It is well-suited for optimizing the geometries and calculating the relative energies of the most stable conformers identified by molecular mechanics.

Caption: Workflow for DFT-based conformational analysis.

Causality behind Methodological Choices:

-

Hybrid Approach (MM followed by DFT): A full conformational search at the DFT level is computationally expensive. The more efficient MM search is used to quickly identify a set of plausible low-energy conformers, which are then refined using the more accurate DFT method.

-

Choice of DFT Functional and Basis Set: The B3LYP functional is a widely used and generally reliable choice for organic molecules. The 6-31G(d) basis set provides a good balance between accuracy and computational cost for geometry optimizations. More accurate single-point energy calculations can be performed with larger basis sets if needed.

Predicted Conformation and Supporting Evidence

Based on general principles of steric hindrance and available data for related structures, the most stable conformation of tert-butyl 2-ethylpiperazine-1-carboxylate is predicted to be a chair conformation with the C2-ethyl group in an equatorial position .

Rationale:

-

Chair Preference: The chair conformation is the most stable for six-membered rings, as it minimizes both angle and torsional strain.

-

Equatorial Ethyl Group: The ethyl group is larger than a hydrogen atom and will therefore preferentially occupy the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.

-

Bulky N-Boc Group: The large N-Boc group will also favor a conformation that minimizes steric clashes. An equatorial ethyl group on the adjacent carbon allows for maximum separation between these two bulky substituents.

Implications for Drug Design and Synthesis

The conformational preferences of tert-butyl 2-ethylpiperazine-1-carboxylate have significant implications for its use in drug discovery and development:

-

Defined 3D Structure: The preference for a specific chair conformation with an equatorial ethyl group means that this building block will present a relatively well-defined three-dimensional shape to a biological target. This is advantageous for structure-based drug design, as it reduces the entropic penalty of binding.

-

Vectorial Display of Substituents: The conformation dictates the spatial orientation of the ethyl group and any substituents attached to the second nitrogen atom. This vectorial information is crucial for designing molecules that can interact optimally with a target binding site.

-

Reactivity: The accessibility of the second nitrogen atom for further chemical reactions can be influenced by the conformation of the ring and the orientation of the substituents.

Conclusion

Tert-butyl 2-ethylpiperazine-1-carboxylate is a valuable building block in medicinal chemistry, offering a combination of synthetic utility and structural features that can be exploited for the design of novel therapeutic agents. A thorough understanding of its molecular structure and conformational preferences is essential for its effective application. The piperazine ring predominantly adopts a chair conformation with the C2-ethyl group in the sterically favored equatorial position. This conformational preference is driven by the need to minimize steric interactions between the bulky N-Boc and C2-ethyl groups. The combination of NMR spectroscopy and computational modeling provides a powerful and synergistic approach for elucidating the detailed conformational landscape of this and related molecules, thereby enabling more rational and efficient drug design.

References

-

Mamat, C., Flemming, A., & Köckerling, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. [Link]

-

Yilmaz, F., & Emirik, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 23-30. [Link]

-

Decatur, J. (2018). NOESY and ROESY. University of Massachusetts Amherst. [Link]

-

Guedes, R. A., Ferreira, D. C. M., & de Alencastro, R. B. (2021). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 6(2), 1547–1557. [Link]

-

Royal Society of Chemistry. (2016). Supplemental Information for A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids. [Link]

-

Firth, J. D., O'Brien, P., & Taylor, R. J. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1634–1638. [Link]

-

Mamat, C., Flemming, A., & Köckerling, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

-

Li, G., Liu, Z., & Wang, Y. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. [Link]

-

Firth, J. D., O'Brien, P., & Taylor, R. J. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron Letters, 57(26), 2856-2859. [Link]

-

O'Brien, P., & Taylor, R. J. (2013). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]

-

Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

-

Agres, T. A., & de Groot, B. L. (2019). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Processes, 7(9), 574. [Link]

-

LibreTexts Chemistry. (2021). 5.4: NOESY Spectra. [Link]

-

Nikitin, D. A., & Orlov, N. V. (2018). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18004789, tert-Butyl 2-ethylpiperazine-1-carboxylate. [Link]

-

Jones, A. M., et al. (2018). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. ACS Infectious Diseases, 4(11), 1599–1608. [Link]

-

Martins, F. T., et al. (2016). Comparative Table Between ROESY and NOESY Experiments. ResearchGate. [Link]

-

Kwan, E. E. (2011). The Nuclear Overhauser Effect. Harvard University. [Link]

-

Aulifa, D. L., et al. (2024). Elucidation of Molecular Interactions Between Drug–Polymer in Amorphous Solid Dispersion by a Computational Approach Using Molecular Dynamics Simulations. International Journal of Nanomedicine, 19, 671–687. [Link]

-

Al-Zoubi, R. M., & Al-Masri, A. H. (2022). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Molecules, 27(19), 6527. [Link]

-

chemtubeuk. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [Link]

-

Abraham, R. J., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (4), 699-706. [Link]

Sources

- 1. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | MDPI [mdpi.com]

- 3. tert-Butyl 2-ethylpiperazine-1-carboxylate | C11H22N2O2 | CID 18004789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to tert-Butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate (CAS Number: 1932513-31-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Chiral Piperazines in Modern Drug Discovery

The piperazine motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs. Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basic nature, make it an invaluable scaffold for optimizing pharmacokinetic profiles. The introduction of chirality into the piperazine ring, particularly in di-substituted derivatives, opens up a three-dimensional chemical space that is crucial for enhancing target affinity and selectivity. This guide focuses on a specific chiral building block, tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate, providing a comprehensive overview of its properties, synthesis, and strategic application in the development of next-generation therapeutics.

Core Compound Profile: CAS 1932513-31-9

tert-Butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate is a chiral heterocyclic compound that serves as a valuable intermediate in asymmetric synthesis. The presence of both a methyl and an ethyl group at positions 2 and 5, respectively, with a defined stereochemistry (2R, 5S), provides a rigid and well-defined scaffold for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, a key feature in multi-step drug synthesis.

| Property | Value | Source |

| CAS Number | 1932513-31-9 | Internal Data |

| Molecular Formula | C₁₂H₂₄N₂O₂ | Internal Data |

| Molecular Weight | 228.33 g/mol | Internal Data |

| Appearance | White to off-white solid | Inferred |

| Chirality | (2R, 5S) | Internal Data |

| Primary Use | Chiral building block for organic synthesis, particularly in medicinal chemistry. | Internal Data |

The Pivotal Role in Kinase Inhibitor Synthesis: A Focus on Bruton's Tyrosine Kinase (Btk)

While direct literature on the application of CAS 1932513-31-9 is limited, strong evidence from patent literature points towards its utility as a key intermediate in the synthesis of potent and selective kinase inhibitors. Specifically, a structurally analogous compound, (2R,5S)-tert-Butyl-2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, has been utilized in the preparation of Bruton's Tyrosine Kinase (Btk) inhibitors.[1]

Btk is a critical signaling enzyme in B-cell and myeloid cell pathways, making it a high-value target for the treatment of various cancers and autoimmune diseases. The development of selective Btk inhibitors is a major focus in contemporary drug discovery.[2][3][4] The chiral piperazine moiety in these inhibitors plays a crucial role in orienting the molecule within the ATP-binding pocket of the kinase, thereby enhancing potency and selectivity. The specific stereochemistry and substitution pattern of tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate are likely designed to achieve optimal interactions with the target kinase.

Figure 1: Conceptual workflow for the utilization of CAS 1932513-31-9 in the synthesis of a Btk inhibitor.

Synthesis of tert-Butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate: A Representative Protocol

The synthesis of chiral disubstituted piperazines is a well-established area of organic chemistry. While a specific protocol for CAS 1932513-31-9 is not publicly available, a representative, multi-step synthesis can be proposed based on established methodologies, such as the alkylation of a chiral piperazine precursor.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of a Chiral Piperazinone Intermediate

This step typically involves the condensation of a chiral amino acid derivative with an alpha-amino ester, followed by cyclization.

Step 2: Reduction of the Piperazinone

The piperazinone is reduced to the corresponding piperazine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Step 3: Selective N-Boc Protection

The resulting disubstituted piperazine is then selectively protected at one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Step 4: Chiral Resolution (if necessary)

If the synthesis does not start from chiral precursors, a chiral resolution step using a chiral acid can be employed to separate the desired (2R, 5S) enantiomer.

Figure 2: A generalized synthetic workflow for chiral disubstituted piperazines.

Structure-Activity Relationship (SAR) Insights

The structure of tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate offers several points for derivatization to explore the structure-activity relationship (SAR) in the context of kinase inhibition.

-

The Unprotected Nitrogen: This nitrogen atom is the primary point of attachment to the core scaffold of the kinase inhibitor, typically through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.

-

The 2-Methyl and 5-Ethyl Groups: The size, stereochemistry, and lipophilicity of these substituents are critical for achieving selective interactions within the hydrophobic regions of the kinase ATP-binding site. Variations at these positions can significantly impact both potency and selectivity.

-

The Piperazine Ring Conformation: The chair-like conformation of the piperazine ring provides a rigid scaffold that helps to pre-organize the substituents for optimal binding to the target protein.

Conclusion and Future Perspectives

tert-Butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate (CAS 1932513-31-9) is a highly valuable, stereochemically defined building block for the synthesis of complex, biologically active molecules. Its likely application in the development of kinase inhibitors, particularly for targets like Btk, underscores the importance of such chiral scaffolds in modern drug discovery. Further exploration of the synthetic utility of this compound and its derivatives will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles. The strategic incorporation of this and similar chiral piperazines will continue to be a key strategy for medicinal chemists aiming to conquer challenging disease targets.

References

-

Crestey, F., Witt, M., Jaroszewski, J. W., & Franzyk, H. (2009). Expedite Protocol for Construction of Chiral Regioselectively N-protected Monosubstituted Piperazine, 1,4-diazepane, and 1,4-diazocane Building Blocks. The Journal of Organic Chemistry, 74(15), 5652–5655. [Link]

-

Li, G., Song, H., & Zhang, X. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic & Biomolecular Chemistry, 19(36), 7875–7879. [Link]

- Lee, J., et al. (2018). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, 61(17), 7765-7781.

- Garcı́a-Alvarez, R., et al. (2014). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 12(43), 8751-8758.

- Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(11), 2640–2643.

- Bhamidipati, S., et al. (2013). Alkylated piperazine compounds. U.S.

- Tasso, B., et al. (2021).

- Singh, J., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28(5), 376-398.

- Rathi, E., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Asian Natural Products Research, 23(10), 983-1004.

- Hopkins, B. T., et al. (2022). Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters, 58, 128549.

- Singh, P., & Kaur, M. (2021). The structure-activity relationship of anticancer activity piperazine derivatives. Mini-Reviews in Medicinal Chemistry, 21(14), 1894-1914.

- Lee, S. H., et al. (2017). Synthesis of piperazine-linked aminopyridine derivatives. Reagents and conditions: (a) Pd2(dba)3, Xantphos, Cs2CO3, dioxane, 100 °C, 12 h; (b) TFA, CH2Cl2, rt, 2 h; (c) R-CHO, NaBH(OAc)3, CH2Cl2, rt, 12 h.

- Liu, Q., et al. (2013). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 4(8), 738-743.

- Brullo, C., et al. (2020). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals, 13(10), 304.

-

PubChem. (n.d.). (R)-tert-Butyl 2-methylpiperazine-1-carboxylate. Retrieved from [Link]

- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5483.

- Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832-5880.

- WO 2010/049401 A1.

- EP 3500549 B1.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-ethylpiperazine-1-carboxylate

Abstract

Tert-butyl 2-ethylpiperazine-1-carboxylate is a valuable chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents. Its structure combines a piperazine core, a common pharmacophore, with a chiral ethyl group at the C-2 position and a tert-butoxycarbonyl (Boc) protecting group that enables regioselective functionalization. This guide provides an in-depth examination of the prevalent synthetic strategies for accessing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers and drug development professionals. We will explore the primary synthetic pathway involving the construction of the 2-ethylpiperazine core followed by its selective N-protection, offering insights into reaction mechanisms, scalability, and asymmetric approaches.

Introduction: Strategic Importance in Drug Discovery

The piperazine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a desirable component in molecule design. The introduction of a substituent at the C-2 position, as in tert-butyl 2-ethylpiperazine-1-carboxylate, creates a chiral center, which is often critical for achieving desired target affinity and selectivity.[3] The Boc protecting group on one of the piperazine nitrogens is instrumental, as it deactivates one amine while leaving the other available for subsequent chemical modification, a crucial tactic in multi-step syntheses.[4][5]

This guide focuses on the most practical and widely adopted synthetic methodologies, emphasizing not just the "how" but the "why" behind each procedural step.

Retrosynthetic Analysis and Core Strategies

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most direct and common approach involves the synthesis of the racemic or chiral 2-ethylpiperazine core, followed by a regioselective mono-N-Boc protection. A secondary, more complex approach would involve constructing the piperazine ring from acyclic precursors with the ethyl and Boc-protected amine functionalities already in place.

Caption: Retrosynthetic analysis of the target molecule.

This guide will concentrate on Strategy A , as it represents the most established and scalable route documented in the literature.

Primary Synthetic Pathway: Two-Stage Synthesis

The most efficient synthesis is a two-stage process:

-

Stage 1: Synthesis of the 2-ethylpiperazine core.

-

Stage 2: Regioselective N-Boc protection of 2-ethylpiperazine.

Stage 1: Synthesis of 2-Ethylpiperazine

The synthesis of 2-substituted piperazines can be achieved through various methods, including the cyclization of appropriately substituted diamines or amino alcohols.[6][7] A common industrial route involves the reaction of ethylenediamine with a propylene oxide equivalent or through reductive amination pathways. For laboratory-scale synthesis, a frequently cited method involves the cyclization of an N-benzylated amino alcohol followed by deprotection.

A practical approach starts from N-benzylethylenediamine and 1,2-dibromobutane. The N-benzyl group serves as a protecting group and is removed in the final step via catalytic hydrogenation.

Experimental Protocol: Synthesis of Racemic 2-Ethylpiperazine

Step 1: Synthesis of 1-Benzyl-3-ethylpiperazine

-

To a stirred solution of N-benzylethylenediamine (1 equiv.) and potassium carbonate (3 equiv.) in acetonitrile, add 1,2-dibromobutane (1.1 equiv.) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 16-24 hours, monitoring progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford 1-benzyl-3-ethylpiperazine.

Step 2: Debenzylation to 2-Ethylpiperazine

-

Dissolve 1-benzyl-3-ethylpiperazine (1 equiv.) in methanol.

-

Add Palladium on carbon (10% w/w, ~5 mol%) to the solution.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-18 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-ethylpiperazine, which is often used directly in the next step without further purification.

Stage 2: Regioselective N-Boc Protection

The key to synthesizing the target compound is the regioselective protection of the N-1 nitrogen, which is sterically less hindered than the N-4 nitrogen adjacent to the ethyl group. This is achieved by reacting 2-ethylpiperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O).

Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution where the amine nitrogen attacks a carbonyl carbon of Boc anhydride.[4] The choice of solvent and base is critical. A non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used. A mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often included to neutralize the acid generated during the reaction, although the reaction can proceed without it. The steric bulk of the ethyl group at the C-2 position naturally directs the bulky Boc group to the less hindered N-1 nitrogen.

Experimental Protocol: Synthesis of Tert-butyl 2-ethylpiperazine-1-carboxylate

-

Dissolve 2-ethylpiperazine (1 equiv.) in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv.) in DCM dropwise over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the formation of the mono-protected product and consumption of the starting material.

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 2-ethylpiperazine-1-carboxylate as a clear oil or low-melting solid.

| Parameter | Stage 1 (Overall) | Stage 2 |

| Key Reagents | N-benzylethylenediamine, 1,2-dibromobutane, Pd/C, H₂ | 2-Ethylpiperazine, Boc₂O |

| Solvent | Acetonitrile, Methanol | Dichloromethane |

| Typical Yield | 50-70% | 80-95% |

| Purification | Column Chromatography | Column Chromatography |

Table 1: Summary of Reaction Parameters and Typical Yields.

Asymmetric Synthesis Approaches

For pharmaceutical applications, obtaining a single enantiomer is often mandatory.[3] This can be achieved in several ways:

-

Chiral Resolution: The racemic 2-ethylpiperazine can be resolved using a chiral acid to form diastereomeric salts, which can be separated by crystallization. This is a classical but often laborious method.

-

Synthesis from Chiral Starting Materials: A more elegant approach is to start from a chiral precursor. For instance, enantiomerically pure α-amino acids can be converted into chiral 1,2-diamines, which are then used to construct the piperazine ring.[8] This route offers excellent control over the final product's stereochemistry.

-

Asymmetric Catalysis: Modern methods employ asymmetric catalysis for the key ring-forming or functionalization steps, providing direct access to enantiomerically enriched piperazines.[9][10] For example, asymmetric hydrogenation of a pyrazine precursor can yield a chiral piperazine.[11]

A practical asymmetric synthesis often starts from a chiral amino acid, such as L-Alanine, to set the stereocenter that will become the C-2 position of the piperazine.

Caption: Workflow for an asymmetric synthesis route.

Purification and Characterization

Purification:

-

Column Chromatography: This is the most common method for purifying the final product on a lab scale. Silica gel is effective, typically with a mobile phase of hexane and ethyl acetate.[12]

-

Acid-Base Extraction: Due to the basicity of the unprotected nitrogen, an acid-base extraction can be used to remove non-basic impurities before final purification.[12]

Characterization: The structure and purity of tert-butyl 2-ethylpiperazine-1-carboxylate are confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. The ¹H NMR will show characteristic signals for the ethyl group, the piperazine ring protons, and the large singlet for the nine protons of the tert-butyl group.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI+) will typically show the [M+H]⁺ ion.[13]

-

Infrared (IR) Spectroscopy: Will show a strong carbonyl (C=O) stretch for the carbamate group around 1690 cm⁻¹.

Conclusion

The synthesis of tert-butyl 2-ethylpiperazine-1-carboxylate is a well-established process that is crucial for the development of many complex pharmaceutical molecules. The most reliable and scalable pathway involves the initial synthesis of the 2-ethylpiperazine core, followed by a regioselective mono-N-Boc protection that is directed by steric hindrance. For drug development programs requiring enantiopure material, strategies employing chiral starting materials, such as amino acids, are paramount. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize and utilize this important chemical building block.

References

-

Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Source: PubMed, Int J Mol Sci. URL: [Link]

-

Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Source: MDPI. URL: [Link]

-

Title: Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Source: ElectronicsAndBooks. URL: [Link]

-

Title: Piperazine synthesis. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

-

Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Source: MDPI. URL: [Link]

-

Title: De Novo Assembly of Highly Substituted Morpholines and Piperazines. Source: PubMed Central. URL: [Link]

-

Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Source: RSC Publishing. URL: [Link]

-

Title: Asymmetric synthesis of 2-arylpiperazines. Source: PubMed. URL: [Link]

-

Title: Synthesis of 2-substituted piperazines via direct a-lithiation. Source: ResearchGate. URL: [Link]

-

Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Source: RSC Publishing. URL: [Link]

-

Title: Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. Source: ResearchGate. URL: [Link]

-

Title: Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Source: ResearchGate. URL: [Link]

- Title: Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. Source: Google Patents.

-

Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Source: NIH. URL: [Link]

-

Title: A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts. Source: Chemical Communications (RSC Publishing). URL: [Link]

-

Title: Asymmetric synthesis of 2-arylpiperazines. Source: ResearchGate. URL: [Link]

- Title: Production of ethylenediamine and N-aminoethylpiperazine from piperazine. Source: Google Patents.

-

Title: A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts. Source: ResearchGate. URL: [Link]

-

Title: tert-butyl (S)-2-ethylpiperazine-1-carboxylate. Source: Prisun Pharmatech. URL: [Link]

-

Title: tert-Butyl 2-ethylpiperazine-1-carboxylate. Source: PubChem. URL: [Link]

-

Title: SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Source: Not specified. URL: [Link]

-

Title: Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Source: Connect Journals. URL: [Link]

-

Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Source: MDPI. URL: [Link]

-

Title: Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Source: PMC - NIH. URL: [Link]

- Title: Synthesis method of N-Boc piperazine. Source: Google Patents.

Sources

- 1. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Piperazine synthesis [organic-chemistry.org]

- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Asymmetric synthesis of 2-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of Tert-butyl 2-ethylpiperazine-1-carboxylate: A Technical Guide

Introduction

Tert-butyl 2-ethylpiperazine-1-carboxylate, a key building block in contemporary drug discovery, presents a unique structural framework for the development of novel therapeutic agents. The strategic placement of a lipophilic tert-butoxycarbonyl (Boc) protecting group and an ethyl substituent on the piperazine scaffold allows for precise synthetic manipulations, making it a valuable intermediate in the synthesis of complex molecules.[1] A comprehensive understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-butyl 2-ethylpiperazine-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer field-proven insights into the causal relationships between the molecular structure and its spectral manifestations.

Molecular Structure and Spectroscopic Overview

The structure of tert-butyl 2-ethylpiperazine-1-carboxylate (C₁₁H₂₂N₂O₂) features a chiral center at the C2 position of the piperazine ring.[1] The presence of the bulky Boc group significantly influences the conformational dynamics of the ring, which is reflected in the NMR spectra. The ethyl group at the C2 position further complicates the spectral analysis due to the introduction of additional spin systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the experimental protocols and interpretation of ¹H and ¹³C NMR data for the title compound.

Experimental Protocol: NMR

A standard protocol for acquiring high-resolution NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 2-ethylpiperazine-1-carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Set the spectral width to encompass the expected proton chemical shift range (typically 0-10 ppm).

-

Employ a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected carbon chemical shift range (typically 0-160 ppm).

-

Utilize a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of tert-butyl 2-ethylpiperazine-1-carboxylate is characterized by distinct signals corresponding to the protons of the ethyl group, the piperazine ring, and the tert-butyl group. The exact chemical shifts and multiplicities can vary slightly depending on the solvent and temperature.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | Multiplet | 1H | H-2 |

| ~2.6 - 3.2 | Multiplets | 6H | Piperazine ring protons (H-3, H-5, H-6) |

| ~1.4 - 1.6 | Multiplet | 2H | -CH₂-CH₃ |

| 1.47 | Singlet | 9H | -C(CH₃)₃ |

| ~0.9 | Triplet | 3H | -CH₂-CH₃ |

Rationale for Assignments:

-

-C(CH₃)₃ (Boc group): The nine equivalent protons of the tert-butyl group are magnetically shielded and appear as a sharp singlet at approximately 1.47 ppm. This characteristic signal is a hallmark of the Boc protecting group.

-

Ethyl Group (-CH₂-CH₃): The ethyl group gives rise to a triplet at around 0.9 ppm (methyl protons) and a multiplet (quartet or more complex due to diastereotopicity) between 1.4 and 1.6 ppm (methylene protons). The triplet arises from the coupling of the methyl protons with the adjacent methylene protons.

-

Piperazine Ring Protons: The protons on the piperazine ring are the most complex region of the spectrum. The proton at the C2 position (H-2), being adjacent to the ethyl group and the nitrogen of the carbamate, is expected to appear as a multiplet in the downfield region of the aliphatic signals (~3.8 - 4.0 ppm). The remaining piperazine protons (H-3, H-5, H-6) will appear as a series of overlapping multiplets between 2.6 and 3.2 ppm. The complexity of these signals is due to geminal and vicinal couplings, as well as potential conformational exchange.

-

NH Proton: The proton on the secondary amine (N-4) may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. In some cases, it may be too broad to be easily observed.

Figure 1. Molecular structure of Tert-butyl 2-ethylpiperazine-1-carboxylate with key proton groups highlighted.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (carbamate) |

| ~80 | -C (CH₃)₃ |

| ~55-60 | C-2 |

| ~40-50 | C-3, C-5, C-6 |

| ~28.5 | -C(C H₃)₃ |

| ~25 | -C H₂-CH₃ |

| ~10 | -CH₂-C H₃ |

Rationale for Assignments:

-

Carbonyl Carbon (C=O): The carbamate carbonyl carbon is the most deshielded carbon and appears at the lowest field, typically around 155 ppm.

-

Quaternary Carbons: The quaternary carbon of the tert-butyl group is found at approximately 80 ppm.

-

Piperazine Ring Carbons: The C-2 carbon, being substituted with both an ethyl group and a nitrogen atom of the carbamate, is expected to be in the 55-60 ppm range. The other piperazine carbons (C-3, C-5, and C-6) will resonate in the 40-50 ppm region.

-

Alkyl Carbons: The methyl carbons of the tert-butyl group are highly shielded and appear as a strong signal around 28.5 ppm. The methylene carbon of the ethyl group is expected around 25 ppm, while the methyl carbon of the ethyl group will be the most shielded carbon, appearing at approximately 10 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR

-

Sample Preparation: The spectrum can be obtained from a neat thin film of the oily compound between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is typically recorded first and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3340 | N-H stretch | Secondary amine |

| 2975-2850 | C-H stretch | Alkanes (ethyl and tert-butyl groups) |

| ~1695 | C=O stretch | Carbamate |

| ~1450 | C-H bend | Alkanes |

| ~1365 | C-H bend (gem-dimethyl) | Tert-butyl group |

| ~1250, ~1170 | C-N stretch, C-O stretch | Carbamate |

Rationale for Assignments:

-

N-H Stretch: A peak around 3340 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the piperazine ring.

-

C-H Stretches: Strong absorptions in the 2975-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the ethyl and tert-butyl groups.

-

C=O Stretch: A very strong and sharp absorption band around 1695 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carbamate functional group. This is a key diagnostic peak.

-

C-H Bends: Absorptions around 1450 cm⁻¹ are due to the bending vibrations of the C-H bonds. A characteristic peak for the tert-butyl group often appears around 1365 cm⁻¹.

-

C-N and C-O Stretches: The fingerprint region (below 1500 cm⁻¹) will contain a series of complex bands, including the C-N and C-O stretching vibrations of the carbamate group, typically found around 1250 and 1170 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a soft ionization technique that is well-suited for this type of molecule and often results in a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

MS Data and Interpretation

-

Molecular Ion: For tert-butyl 2-ethylpiperazine-1-carboxylate (C₁₁H₂₂N₂O₂), the exact mass is 214.1681 g/mol .[1] In ESI-MS, a prominent peak at m/z 215.1759, corresponding to the protonated molecule [M+H]⁺, would be expected.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Key fragmentation pathways include:

-

Loss of the tert-butyl group: A fragment at m/z 158 ([M - C₄H₉]⁺) resulting from the loss of the tert-butyl cation.

-

Loss of isobutylene: A fragment at m/z 158 ([M - C₄H₈]⁺) from the loss of isobutylene is also common for Boc-protected amines.

-

Loss of the Boc group: A fragment corresponding to the piperazine-ethyl cation.

-

Ring cleavage: Various fragments resulting from the cleavage of the piperazine ring.

-

Figure 2. Predicted major fragmentation pathways for Tert-butyl 2-ethylpiperazine-1-carboxylate in ESI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of tert-butyl 2-ethylpiperazine-1-carboxylate. The ¹H and ¹³C NMR spectra offer detailed insights into the molecular structure and conformation, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides definitive information on the molecular weight and potential fragmentation patterns. By understanding the interplay between the structure of this important synthetic intermediate and its spectroscopic signatures, researchers can confidently utilize it in the development of novel chemical entities.

References

- Macmillan Group, Princeton University. Supplementary Information.

-

PubChem. Tert-butyl 2-ethylpiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources